molecular formula C25H23NO5 B296689 methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate

methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate

Cat. No.: B296689
M. Wt: 417.5 g/mol
InChI Key: GAPWTZGSHLWOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate is a synthetic compound that has gained attention due to its potential application in scientific research. This compound is a member of the chromene family, which is known for its diverse biological activities. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its antiproliferative effects by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been reported to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate in lab experiments is its potential application in cancer research. This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate. One potential direction is to investigate its potential application in drug discovery. This compound has been shown to have antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer treatments. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Additionally, future studies could focus on improving the solubility and bioavailability of this compound, which could enhance its efficacy in lab experiments.

Synthesis Methods

Methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate has been synthesized using various methods, including one-pot synthesis, multi-component reactions, and microwave-assisted synthesis. One of the most common methods for synthesizing this compound involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-[(4-methylphenyl)methoxy]phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with methylamine and ethyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate

InChI

InChI=1S/C25H23NO5/c1-15-3-5-16(6-4-15)14-30-19-10-7-17(8-11-19)22-20-12-9-18(27)13-21(20)31-24(26)23(22)25(28)29-2/h3-13,22,27H,14,26H2,1-2H3

InChI Key

GAPWTZGSHLWOCY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C(=O)OC)N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C(=O)OC)N

Origin of Product

United States

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